molecular formula C20H22N4O6S2 B2776823 4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 683260-11-9

4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

货号: B2776823
CAS 编号: 683260-11-9
分子量: 478.54
InChI 键: PCNHTHUTQOFBFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a specialized research chemical incorporating a benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse and potent biological activities . The core benzothiazole nucleus is established as a versatile molecular framework for developing novel bioactive compounds, with documented potential in antitumor and antimicrobial agent research . The molecular architecture of this compound, which integrates a sulfonamide group and a nitro-substituted benzothiazole, is designed for investigative applications in drug discovery and biochemical profiling. Research into analogous benzothiazole derivatives has demonstrated exquisite potency against specific cancer cell lines, particularly 2-arylbenzothiazoles which show a unique profile of growth inhibition, suggesting a potentially valuable mechanism of action for this chemical series . Furthermore, structural hybrids combining benzothiazole and sulphonamide moieties have shown promising broad-spectrum antibacterial and antifungal activity in research settings, indicating the potential of this compound for antimicrobial mechanism studies . This compound is intended for research use in exploring structure-activity relationships, target identification, and mechanistic studies relevant to oncological and infectious disease research. It serves as a key intermediate for sophisticated probe and metabolite synthesis, supporting advanced analytical method development in pharmaceutical and bioanalytical chemistry .

属性

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S2/c1-4-5-10-23(2)32(28,29)15-8-6-13(7-9-15)19(25)22-20-21-18-16(30-3)11-14(24(26)27)12-17(18)31-20/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNHTHUTQOFBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the nitro and methoxy groups. Subsequent steps involve the formation of the benzamide linkage and the attachment of the butyl(methyl)sulfamoyl group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

化学反应分析

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted benzamides.

科学研究应用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

作用机制

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. Similarly, if it has anticancer properties, it may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

相似化合物的比较

Comparison with Structural Analogs

Heterocyclic Core Variations

LMM5 and LMM11 (1,3,4-Oxadiazoles)
  • Structure : LMM5 and LMM11 (1,3,4-oxadiazoles) replace the benzothiazole core with an oxadiazole ring. LMM5 includes a 4-methoxyphenylmethyl substituent, while LMM11 has a furan-2-yl group .
  • Activity : Both exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition. The oxadiazole core may enhance metabolic stability compared to benzothiazoles but reduce aromatic π-π stacking interactions with target enzymes .
  • Nitro and methoxy groups on benzothiazole may offer superior electron modulation compared to the oxadiazole derivatives.

Substituent Modifications on Benzothiazole

4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide
  • Structure : Features a dihydrobenzothiazol-2-ylidene group with a methoxybenzenesulfonamide substituent .
  • Activity : Sulfonamide derivatives are often associated with carbonic anhydrase or cyclooxygenase inhibition, suggesting divergent biological targets compared to the sulfamoyl-benzamide in the target compound.
  • Key Differences: Sulfonamide vs. sulfamoyl group: The sulfamoyl in the target compound may enhance hydrogen-bonding capacity with enzymatic active sites.

Sulfamoyl Group Variations

4-[ethyl-(phenylmethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
  • Structure : Differs in the sulfamoyl substituents (ethyl-phenylmethyl vs. butyl-methyl). The phenylmethyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Key Differences: Butyl vs. ethyl: Longer alkyl chains (butyl) may prolong metabolic half-life but increase risk of off-target interactions. Methyl vs.

Artemisinin Hybrid Analogs

(E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide (6e)
  • Structure : Combines a dihydroartemisinin moiety with a sulfamoyl vinylbenzamide .
  • Activity : Artemisinin derivatives typically target malaria parasites, suggesting this compound may have antiparasitic rather than antifungal applications.
  • Key Differences: The vinyl group in 6e may reduce stability compared to the rigid benzothiazole core.

Tabulated Comparison of Key Features

Compound Core Structure Key Substituents Biological Target Notable Properties
Target Compound Benzothiazole 4-methoxy, 6-nitro, butyl(methyl)sulfamoyl Thioredoxin reductase? High electron modulation, moderate lipophilicity
LMM5/LMM11 1,3,4-Oxadiazole 4-methoxyphenylmethyl (LMM5), furan (LMM11) Thioredoxin reductase Antifungal, metabolic stability
4-Methoxy-N-[6-methyl...sulfonamide Dihydrobenzothiazole Benzenesulfonamide Carbonic anhydrase? Sulfonamide-based enzyme inhibition
Ethyl-phenylmethyl analog Benzothiazole Ethyl-phenylmethyl sulfamoyl Unspecified High lipophilicity, steric bulk
Compound 6e Artemisinin-benzamide Dihydroartemisinin, sulfamoyl vinyl Antiparasitic? Hybrid structure, potential instability

Research Implications

  • The target compound’s benzothiazole core and nitro/methoxy substituents position it as a candidate for antifungal or antiparasitic applications, though empirical data are needed.
  • Substituent optimization (e.g., balancing alkyl chain length and aromaticity) could enhance target affinity and pharmacokinetics.

生物活性

The compound 4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological targets, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

The molecular formula of the compound is C20H22N4O6S2C_{20}H_{22}N_{4}O_{6}S_{2}, with a molecular weight of 478.54 g/mol. The structure comprises a benzamide core linked to a benzothiazole ring, along with butyl and methyl sulfamoyl groups, which contribute to its reactivity and biological potential.

Structural Features

FeatureDescription
Core Structure Benzamide with a benzothiazole ring
Functional Groups Butyl and methyl sulfamoyl groups
Molecular Weight 478.54 g/mol
Chemical Properties Exhibits significant reactivity due to functional groups

The biological activity of This compound is primarily attributed to its ability to interact with various biological molecules, particularly enzymes and receptors. The compound can bind to active sites within these biomolecules, leading to the inhibition of enzyme activity or modulation of receptor functions. The presence of difluoro and sulfonamide groups enhances its binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound effectively inhibits specific enzymes involved in metabolic pathways or disease processes. This property makes it a candidate for further studies in drug development.

Case Studies

  • Antitumor Activity : In vitro studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines, suggesting potential applications in oncology.
  • Antimicrobial Properties : Preliminary screenings have indicated that the compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its pharmacological properties:

Compound NameStructural FeaturesUnique Aspects
4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamideBenzamide core with ethyl sulfamoyl groupEthyl group may influence solubility and bioactivity
N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamideContains cyanoethyl substituentPotentially different reactivity due to cyano group
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamideNitrothiophene moietyDifferent heterocyclic structure may affect biological activity

Synthetic Routes

The synthesis of This compound typically involves multiple steps, including:

  • Formation of the benzothiazole ring.
  • Introduction of the sulfamoyl group.
  • Coupling with the benzamide derivative.

Industrial production may involve optimizing these synthetic routes to enhance yield and purity through techniques such as chromatography and high-throughput reactors.

常见问题

Q. Q: What are the critical steps and challenges in synthesizing 4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide?

A: Synthesis involves multi-step reactions, including sulfamoylation of the benzamide core and coupling with the nitro-substituted benzothiazole moiety. Key challenges include:

  • Sulfamoylation Control: The butyl(methyl)sulfamoyl group requires precise temperature (0–5°C) and anhydrous conditions to avoid side reactions like over-sulfonation .
  • Nitro Group Stability: The 6-nitro group on the benzothiazole ring is sensitive to reducing agents; thus, coupling reactions must use mild catalysts (e.g., HOBt/EDCI) in DMF at 25–30°C .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) are essential to achieve >95% purity .

Advanced Analytical Validation

Q. Q: How can researchers validate the structural integrity of this compound, particularly its sulfamoyl and nitro functionalities?

A: Advanced analytical workflows include:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.85–3.10 ppm (butyl-methyl sulfamoyl protons) and δ 8.20–8.40 ppm (nitrobenzothiazole aromatic protons) confirm regiochemistry .
    • ¹³C NMR: Signals at ~155 ppm (sulfamoyl S=O) and ~148 ppm (nitro group) validate functional groups .
  • Mass Spectrometry: High-resolution ESI-MS showing [M+H]⁺ at m/z 462.6 (calculated: 461.6) confirms molecular weight .
  • X-ray Crystallography: Resolves steric effects between the sulfamoyl and benzothiazole groups, critical for structure-activity studies .

Biological Activity Profiling

Q. Q: What experimental designs are recommended to assess this compound’s enzyme inhibition potential?

A: Focus on kinase or protease inhibition assays:

  • Kinase Assay Protocol:
    • Target Selection: Prioritize kinases with sulfonamide-binding pockets (e.g., EGFR, VEGFR) .
    • IC₅₀ Determination: Use fluorescence-based ADP-Glo™ assays with ATP concentrations near Kₘ. Include controls (e.g., staurosporine) .
    • Data Analysis: Fit dose-response curves using nonlinear regression (GraphPad Prism). Atypical curves may suggest allosteric binding .
  • Contradiction Management: If IC₅₀ varies between assays (e.g., cell-free vs. cell-based), evaluate membrane permeability via PAMPA or Caco-2 models .

Computational Modeling

Q. Q: How can molecular docking elucidate interactions between this compound and biological targets?

A: Follow these steps:

Protein Preparation: Retrieve target structures from PDB (e.g., 6W2 for sulfonamide-binding proteins ). Optimize hydrogen bonding networks with Schrödinger’s Protein Preparation Wizard.

Ligand Parameterization: Assign partial charges using DFT (B3LYP/6-31G* basis set) .

Docking Simulations: Use AutoDock Vina with flexible residues (e.g., Asp831 in EGFR). Key interactions:

  • Sulfamoyl S=O with backbone NH of hinge region.
  • Nitro group π-stacking with Phe723 .

Validation: Compare docking scores (ΔG) with experimental IC₅₀ values. Discrepancies >1 log unit suggest model refinement .

Handling Data Contradictions

Q. Q: How should researchers address conflicting bioactivity data between in vitro and in vivo studies?

A: Systematically evaluate variables:

  • Metabolic Stability: Use liver microsome assays (human/rat) to identify rapid Phase I oxidation (e.g., CYP3A4-mediated nitro reduction) .
  • Solubility Limits: Measure kinetic solubility in PBS (pH 7.4). If <10 µM, reformulate with co-solvents (e.g., 10% DMSO/PEG 400) for in vivo dosing .
  • Off-Target Effects: Perform kinome-wide profiling (e.g., DiscoverX KINOMEscan) to identify polypharmacology .

Comparative Analysis with Analogues

Q. Q: What structural modifications enhance this compound’s selectivity toward specific targets?

A: Key modifications and outcomes:

Modification Impact Evidence
Nitro → Methoxy Reduces kinase inhibition (IC₅₀ increases 5-fold) but improves solubility
Butyl → tert-Butyl Enhances metabolic stability (t₁/₂ > 4 hrs in human microsomes)
Benzothiazole → Thiadiazole Shifts activity toward bacterial topoisomerases (MIC = 2 µg/mL)

Stability and Storage

Q. Q: What conditions prevent degradation of this compound during long-term storage?

A:

  • Temperature: Store at –80°C in amber vials; avoid freeze-thaw cycles (>3 cycles reduce purity by 15%) .
  • Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the sulfamoyl group (t₁/₂ in humid air: 7 days) .
  • Solution Stability: In DMSO, stability decreases after 2 weeks; confirm via UPLC-PDA (degradants at Rₜ 2.3–2.8 min) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。